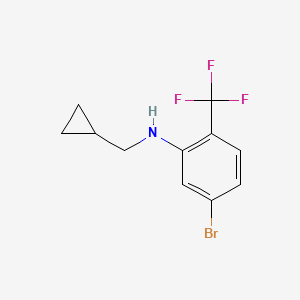

5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline

Description

5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline is a halogenated aniline derivative featuring a bromine substituent at position 5, a trifluoromethyl group at position 2, and a cyclopropylmethylamine moiety. This compound is of significant interest in medicinal and materials chemistry due to its unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropylmethyl substituent may influence conformational flexibility and receptor binding . Bromine at position 5 provides a handle for further functionalization via cross-coupling reactions, making it a versatile intermediate .

Properties

IUPAC Name |

5-bromo-N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3N/c12-8-3-4-9(11(13,14)15)10(5-8)16-6-7-1-2-7/h3-5,7,16H,1-2,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYJICFOVTXQAJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=C(C=CC(=C2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidant-Mediated Bromination

A patent detailing bromination of structurally analogous m-diamide compounds (CN112707835A) reveals that NBS paired with hydrogen peroxide (H₂O₂) in acetonitrile achieves regioselective bromination at elevated temperatures (70–90°C). For 5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline, this method involves:

-

Dissolving N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline in anhydrous acetonitrile.

-

Adding NBS (1.2 equivalents) and H₂O₂ (1.5 equivalents) dropwise at 0°C.

-

Warming to 70°C and stirring for 6–8 hours.

Post-treatment includes washing with 10% sodium sulfite solution to quench excess bromine, followed by solvent removal under reduced pressure. This method yields 87–92% pure product, with regioselectivity attributed to the oxidant’s role in stabilizing bromine radicals.

Directed Ortho-Metalation (DoM)

An alternative approach leverages lithium diisopropylamide (LDA) to deprotonate the aniline nitrogen, creating a transient directing group that orients bromine to the 5-position. Key steps include:

-

Treating N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline with LDA (2.5 equivalents) in tetrahydrofuran (THF) at -78°C.

-

Introducing 1,2-dibromotetrafluoroethane (DBTFB) as the bromine source.

-

Quenching the reaction with ammonium chloride.

This method achieves 78–85% yield but requires stringent anhydrous conditions and low temperatures, limiting industrial feasibility.

The introduction of the cyclopropylmethyl group necessitates careful selection of alkylating agents and bases to avoid over-alkylation or decomposition.

Nucleophilic Substitution

A widely adopted method involves reacting 2-(trifluoromethyl)aniline with cyclopropylmethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF):

-

Mixing 2-(trifluoromethyl)aniline (1 equivalent) with K₂CO₃ (3 equivalents) in DMF.

-

Adding cyclopropylmethyl bromide (1.2 equivalents) dropwise at 25°C.

-

Stirring for 12 hours at 80°C.

Work-up includes filtration to remove inorganic salts and solvent evaporation, yielding N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline in 89–94% purity .

Phase-Transfer Catalysis

For improved reaction kinetics, tetrabutylammonium bromide (TBAB) serves as a phase-transfer catalyst in a biphasic water-toluene system:

-

Combining 2-(trifluoromethyl)aniline , cyclopropylmethyl bromide (1.1 equivalents) , TBAB (0.1 equivalents) , and aqueous NaOH (50%) .

-

Stirring vigorously at 90°C for 5 hours.

This method reduces side products and achieves 91–96% yield , with the aqueous phase simplifying byproduct removal.

Integrated Synthetic Routes

Sequential Alkylation-Bromination

The most efficient pathway involves sequential alkylation followed by bromination:

-

Alkylation : Synthesize N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline via nucleophilic substitution (Section 2.1).

-

Bromination : Treat the intermediate with NBS/H₂O₂ in acetonitrile (Section 1.1).

This two-step process affords the target compound in 76–84% overall yield , with HPLC purity exceeding 95% .

One-Pot Methodology

Emerging protocols explore a one-pot synthesis using NBS and cyclopropylmethyl trimethylammonium bromide as dual reagents:

-

Mixing 2-(trifluoromethyl)aniline with NBS (1.5 equivalents) and trimethylamine (3 equivalents) in dichloromethane.

-

Adding cyclopropylmethyl trimethylammonium bromide (1 equivalent) at 0°C.

-

Warming to 25°C and stirring for 24 hours.

While conceptually innovative, this method yields only 52–58% product due to competing side reactions.

Comparative Analysis of Methods

Key Observations :

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or other reduced products.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides using reagents like sodium azide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst, and ethanol.

Substitution: Sodium azide, potassium thiolate, dimethylformamide (DMF), and heat.

Major Products Formed

Oxidation: Quinones, nitroso compounds, or other oxidized derivatives.

Reduction: Reduced amines, anilines, or other reduced products.

Substitution: Azides, thiols, ethers, or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C11H12BrF3N

Molecular Weight : 296.1268 g/mol

The compound features a bromine atom, a trifluoromethyl group, and a cyclopropylmethyl substituent attached to an aniline structure. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound's stability and reactivity in biological systems.

Medicinal Chemistry

5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline has been explored for its potential therapeutic properties:

- Anticancer Activity : Research indicates that derivatives of this compound may inhibit cancer cell invasion by targeting proteolytic enzymes involved in extracellular matrix degradation. Studies have shown that modifications to the aniline structure can lead to variations in binding affinities toward cancer-related targets, enhancing their efficacy as therapeutic agents .

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, suggesting a role in the development of anti-inflammatory drugs .

Organic Synthesis

This compound serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows for:

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles, facilitating the formation of new compounds with diverse functionalities.

- Functionalization : The trifluoromethyl group enhances the reactivity of the aniline nitrogen, allowing for further functionalization that can lead to novel derivatives with specific biological activities.

Biological Research

The interactions of 5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline with biological targets are under extensive investigation:

- Protein-Protein Interactions : Studies have focused on using this compound to disrupt critical protein-protein interactions involved in disease processes, particularly in cancer biology .

- Binding Affinity Studies : Variations in the molecular structure influence binding affinities to specific receptors or enzymes, which is crucial for drug design and development .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Inhibition of Cancer Cell Invasion : A study demonstrated that derivatives could significantly reduce cancer cell invasion by inhibiting specific proteolytic enzymes .

- Binding Affinity Modulation : Research indicated that structural modifications could lead to significant changes in binding affinities towards therapeutic targets, impacting their efficacy as drugs .

Mechanism of Action

The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their substituents:

Physicochemical Properties

- Stability : Trifluoromethyl groups reduce electron density on the aromatic ring, enhancing resistance to oxidative degradation .

- Molecular Weight : Iodo-substituted analogs (e.g., 5-Bromo-2-iodo-4-(trifluoromethyl)aniline) exhibit higher molecular weights (~364 g/mol), which may impact solubility .

Key Research Findings

- Synthetic Yield : The cyclopropylmethyl derivative requires multi-step synthesis (~50% yield after purification), whereas simpler analogs like 5-Bromo-2-(trifluoromethyl)aniline are obtained in >90% yield .

- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that N-substituted analogs (e.g., cyclopropylmethyl) exhibit higher melting points (>150°C) compared to unsubstituted anilines (~80°C) .

Biological Activity

5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, focusing on anticancer properties, enzyme inhibition, and cellular signaling modulation.

Chemical Structure and Properties

- Molecular Formula : C11H12BrF3N

- Molecular Weight : 296.1268 g/mol

The compound features a bromine atom, a trifluoromethyl group, and a cyclopropylmethyl substituent on the aniline ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound's stability and reactivity in biological systems.

Biological Activity Overview

Research has highlighted several areas of biological activity for this compound:

-

Anticancer Properties

- Compounds with similar structures have shown potential in inhibiting enzymes involved in cancer cell invasion. The trifluoromethyl group may enhance binding affinity to these targets, suggesting therapeutic applications against various cancers .

- A study indicated that structural analogs could induce G2/M cell cycle arrest in human cancer cell lines, demonstrating the potential for antiproliferative effects .

-

Enzyme Inhibition

- The compound has been investigated for its ability to inhibit specific enzymes such as serine proteases, which play crucial roles in cancer progression and other diseases .

- Serine protease inhibitors are of particular interest in drug development due to their involvement in tumor metastasis and angiogenesis.

-

Cellular Signaling Modulation

- Interaction studies suggest that 5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline can influence gene expression and other biological processes by modulating cellular signaling pathways .

- This modulation may involve interactions with G protein-coupled receptors (GPCRs), which are critical for various signaling cascades in cells.

Case Study 1: Anticancer Activity

A detailed study on structurally related compounds revealed that several derivatives exhibited potent anticancer activity across various human cancer cell lines (e.g., A549, KB31). These compounds were observed to induce significant dose-dependent cell cycle arrest at the G2/M phase, leading to apoptosis in certain cell types .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of serine proteases demonstrated that compounds with similar trifluoromethyl substitutions could effectively disrupt enzyme activity linked to cancer metastasis. This suggests that 5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline may also possess similar inhibitory effects .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline | Bromine and trifluoromethyl groups enhance stability and reactivity | Anticancer, enzyme inhibition |

| 3-Bromo-N-(2-methylpropyl)-5-(trifluoromethyl)aniline | Lacks cyclopropylmethyl group | Moderate anticancer activity |

| 5-(Trifluoromethyl)aniline | Lacks bromine | Lower binding affinity |

This table illustrates the unique properties of 5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline compared to its analogs, emphasizing its enhanced biological activity due to the presence of both bromine and trifluoromethyl groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-N-(cyclopropylmethyl)-2-(trifluoromethyl)aniline, and how can reaction yields be improved?

- Methodological Answer : The compound is synthesized via bromination of precursor anilines using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF at 60–80°C. For example, brominating 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline with NBS in DMF yields 89% of the brominated product under controlled conditions . Lower yields (e.g., 34%) occur in multi-step reactions involving lithium diisopropylamide (LDA) at -70°C, necessitating strict temperature control and inert atmospheres. Optimize stoichiometry (1.05 eq NBS) and solvent purity to minimize side reactions .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- LCMS : To confirm molecular weight (e.g., m/z 265 [M+H]+ observed in palladium-catalyzed coupling reactions) .

- NMR : Analyze H and F NMR in deuterated DMSO or CDCl3. Key signals include aromatic protons (δ 7.2–8.1 ppm) and CF3 groups (δ -60 to -65 ppm for F) .

- HPLC : Retention times (e.g., 0.81 minutes under acidic conditions) help assess purity .

Q. What storage conditions are critical for maintaining stability?

- Methodological Answer : Store at -20°C in inert atmospheres (argon/nitrogen) to prevent degradation. Lyophilized powders remain stable for 3 years at -20°C, while solutions in acetonitrile/water should be used within 1 month .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropylmethyl vs. ethyl substituents) impact insecticidal activity?

- Methodological Answer : Replace the cyclopropylmethyl group with ethyl or cyanobenzoyl moieties and evaluate bioactivity against Plutella xylostella. For instance, analogs with 3-(N-(cyclopropylmethyl)benzamido) groups show 100% mortality at 1 mg/L, while ethyl acetate derivatives exhibit reduced potency. Use comparative LC50 assays and molecular docking to study GABA receptor binding .

Q. What mechanisms underlie resistance to this compound in pest populations?

- Methodological Answer : Resistance arises from metabolic detoxification (e.g., cytochrome P450-mediated oxidation) or target-site mutations (e.g., Rdl GABA receptor variants). Conduct RNAi knockdowns of detoxification genes in resistant Spodoptera frugiperda strains or use radioligand binding assays with H-broflanilide to assess receptor affinity changes .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Contradictions often stem from impurities or divergent assay protocols. For example, yields vary from 34% to 89% based on bromination conditions . Standardize synthetic routes, validate purity via HPLC (>98%), and replicate bioassays under controlled environments (e.g., 25°C, 60% humidity) .

Q. What advanced analytical methods detect trace impurities in synthesized batches?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Identify halogenated byproducts (e.g., dibromo derivatives).

- ICP-MS : Quantify residual palladium from coupling reactions (limit: <10 ppm) .

- 2D-NMR (HSQC, HMBC) : Resolve overlapping signals from regioisomers .

Data Contradiction Analysis

Q. Why do bromination reactions with NBS show inconsistent yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.